trans-Diamminediiodoplatinum(II)

Description

The exact mass of the compound trans-Diamminediiodoplatinum(II) is 482.82684 g/mol and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-Diamminediiodoplatinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Diamminediiodoplatinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

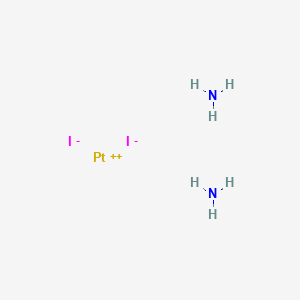

2D Structure

Properties

IUPAC Name |

azane;platinum(2+);diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCHTLQBARZRSO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[I-].[I-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6I2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15978-94-6 | |

| Record name | Platinum, diamminediiodo-, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40936172 | |

| Record name | Platinum(2+) iodide--ammonia (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13841-96-8, 15978-93-5, 15978-94-6 | |

| Record name | Diamminediiodoplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13841-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Diamminediiodoplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diammine-diiodoplatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, diamminediiodo-, (SP-4-2)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(II), diamminediiodo-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) iodide--ammonia (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of trans-Diamminediiodoplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-diamminediiodoplatinum(II), a square planar platinum(II) complex. While its cis-isomer, cisplatin, is a widely used anticancer drug, the trans isomer and its derivatives are subjects of ongoing research interest. This document outlines a reliable synthetic route and details the key analytical techniques for the characterization of this compound.

Synthesis of trans-Diamminediiodoplatinum(II)

The synthesis of trans-diamminediiodoplatinum(II) is most effectively achieved through a two-step process. The first step involves the synthesis of the dichloro analogue, trans-diamminedichloroplatinum(II) (transplatin), from potassium tetrachloroplatinate(II). The second step is a halide exchange reaction to replace the chloro ligands with iodo ligands.

Experimental Protocols

Step 1: Synthesis of trans-Diamminedichloroplatinum(II) (Transplatin) [1][2]

This procedure is based on the principle of the trans effect, where the chloride ligand has a stronger trans-directing influence than ammonia.

-

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Concentrated aqueous ammonia (NH₃)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Ether

-

-

Procedure:

-

Dissolve a specific amount of K₂[PtCl₄] in deionized water.

-

Add an excess of concentrated aqueous ammonia to the solution. This will form the tetraammineplatinum(II) complex, [Pt(NH₃)₄]Cl₂.

-

Heat the solution gently to ensure the complete formation of the tetraammine complex.

-

Slowly add concentrated hydrochloric acid to the solution. This will cause the precipitation of the yellow trans-diamminedichloroplatinum(II).

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the yellow precipitate by filtration (e.g., using a Hirsch funnel).

-

Wash the product with cold deionized water, followed by ethanol, and finally ether to facilitate drying.

-

Dry the product in a desiccator.

-

Step 2: Synthesis of trans-Diamminediiodoplatinum(II) via Halide Exchange

This proposed synthesis is based on the established reactivity of trans-diamminedichloroplatinum(II) with iodide ions[2].

-

Materials:

-

trans-Diamminedichloroplatinum(II) (prepared in Step 1)

-

Potassium iodide (KI)

-

Deionized water

-

Ethanol

-

Ether

-

-

Procedure:

-

Suspend the synthesized trans-diamminedichloroplatinum(II) in deionized water.

-

Prepare a saturated aqueous solution of potassium iodide (a significant excess is recommended to drive the reaction to completion).

-

Add the potassium iodide solution to the suspension of trans-diamminedichloroplatinum(II).

-

Stir the mixture at room temperature. The reaction progress can be monitored by the color change of the precipitate.

-

After the reaction is complete (as indicated by a stable color of the precipitate), collect the solid product by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any unreacted potassium iodide and potassium chloride.

-

Wash the product with ethanol and then ether.

-

Dry the final product, trans-diamminediiodoplatinum(II), in a desiccator.

-

Characterization of trans-Diamminediiodoplatinum(II)

A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized trans-diamminediiodoplatinum(II).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing diamagnetic platinum complexes. ¹⁹⁵Pt NMR is particularly informative due to the wide chemical shift range of the platinum nucleus[3].

| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Notes |

| ¹⁹⁵Pt | -3500 to -3600 | Singlet | The chemical shift is highly sensitive to the coordination environment. For comparison, cis-diiodo-(trans-L-1,2-cyclohexanediamine)platinum(II) has a reported ¹⁹⁵Pt chemical shift of -3543 ppm[4]. |

| ¹H | 2.5 - 4.0 | Broad singlet | The protons of the ammine ligands are expected in this region. The peak may be broad due to coupling with the quadrupolar ¹⁴N nucleus and exchange with trace water. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The Pt-N and Pt-I stretching frequencies are characteristic of the complex.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode | Notes |

| N-H | 3100 - 3300 | Stretching | Asymmetric and symmetric stretches of the ammine ligands. |

| N-H | 1550 - 1650 | Bending (Scissoring) | Deformation of the ammine ligands. |

| Pt-N | 450 - 500 | Stretching | For comparison, the Pt-N stretch in cis-diamminediiodoplatinum(II) is observed at 476 cm⁻¹[5]. |

| Pt-I | 150 - 200 | Stretching | This region may require a far-IR spectrometer for observation. |

Crystallographic Characterization

| Parameter | Value for trans-[Pt(NH₃)₂Cl₂] [7] | Expected for trans-[Pt(NH₃)₂I₂] |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/a | - |

| Pt-N Bond Length | 2.05 Å | Expected to be similar. |

| Pt-Cl Bond Length | 2.32 Å | - |

| Pt-I Bond Length | - | Expected to be longer than the Pt-Cl bond, likely in the range of 2.55-2.65 Å. |

| N-Pt-N Angle | 180° | 180° (by symmetry) |

| I-Pt-I Angle | - | 180° (by symmetry) |

| N-Pt-I Angle | - | 90° |

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Workflow for the two-step synthesis of trans-diamminediiodoplatinum(II).

Logical Relationship of Characterization

The following diagram illustrates the relationship between the synthesized compound and the methods used for its characterization.

Caption: Relationship between the synthesized compound and characterization techniques.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. US7208616B2 - Cis-diiodo-(trans-L-1,2-cyclohexanediamine) platinum (II) complex and processes for preparing high purity oxaliplatin - Google Patents [patents.google.com]

- 5. Stepwise encapsulation and controlled two-stage release system for cis-Diamminediiodoplatinum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crystal structures of cis- and trans-dichlorodiammineplatinum(II) (1966) | G. H. W. Milburn | 182 Citations [scispace.com]

- 7. The crystal structures of cis- and trans-dichlorodiammineplatinum(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Crystal Structure of Diamminediiodoplatinum(II) Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of diamminediiodoplatinum(II) complexes, with a focus on the cis and trans isomers. While the crystal structure of cis-diamminediiodoplatinum(II) is well-documented, a definitive crystal structure for the trans isomer has not been reported in publicly accessible crystallographic databases. Therefore, this guide presents the detailed crystal structure of the cis isomer and, for comparative purposes, the crystallographic data of the closely related and structurally characterized trans-diamminedichloroplatinum(II).

This guide is intended to be a valuable resource for researchers in inorganic chemistry, crystallography, and medicinal chemistry, particularly those involved in the development of platinum-based therapeutic agents.

Introduction: The Significance of Platinum(II) Isomers in Drug Development

The spatial arrangement of ligands around a central platinum(II) atom has profound implications for the biological activity of the complex. The landmark discovery of the anticancer properties of cis-diamminedichloroplatinum(II) (cisplatin) and the contrasting inactivity of its trans isomer underscored the critical role of stereochemistry in the design of platinum-based drugs. The cis configuration is believed to be crucial for the formation of intrastrand DNA adducts, a key mechanism in its cytotoxic effect. While trans-diamminedichloroplatinum(II) (transplatin) is clinically inactive, research into other trans-platinum complexes continues, with some newer compounds demonstrating unique biological activities.

The diiodo analogues, cis- and trans-diamminediiodoplatinum(II), are important compounds in this class, both as synthetic intermediates and as subjects of study for understanding the structure-activity relationships of platinum drugs.

Synthesis of Diamminediiodoplatinum(II) Isomers

The synthesis of the cis and trans isomers of diamminediiodoplatinum(II) requires distinct strategic approaches based on the trans effect, which dictates the substitution of ligands in a square planar complex.

Synthesis of cis-Diamminediiodoplatinum(II)

The synthesis of the cis isomer typically starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The general procedure involves the initial formation of the tetraiodo intermediate, followed by the controlled addition of ammonia.

Experimental Protocol:

-

Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄]): Potassium tetrachloroplatinate(II) is dissolved in water. A solution of potassium iodide (KI) is added, leading to the substitution of chloride ions by iodide ions, forming a dark brown solution of K₂[PtI₄].

-

Ammonolysis: To the solution of K₂[PtI₄], a 2.0 M solution of ammonia (NH₃) is added dropwise with stirring. This results in the precipitation of fine yellow crystals of cis-diamminediiodoplatinum(II).[1]

-

Isolation and Purification: The precipitate is filtered, washed with cold ethanol and then ether, and air-dried.[1]

Synthesis of cis-diamminediiodoplatinum(II).

Synthesis of trans-Diamminediiodoplatinum(II)

Conceptual Experimental Protocol (adapted from dichloro analogue):

-

Preparation of Tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂): Potassium tetrachloroplatinate(II) is treated with an excess of ammonia to form the stable tetraammine complex.

-

Halogenation: The resulting [Pt(NH₃)₄]Cl₂ is then reacted with hydrochloric acid (for the dichloro analogue) to substitute two of the ammine ligands with chloride ions, yielding trans-diamminedichloroplatinum(II). A similar approach with hydroiodic acid would be the logical route to the diiodo analogue.

-

Isolation: The product precipitates from the solution upon cooling and is isolated by filtration.

Conceptual synthesis of trans-diamminediiodoplatinum(II).

Crystal Structure Analysis

The determination of the crystal structure of these complexes is performed using single-crystal X-ray diffraction.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent, or by slow cooling of a heated saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer. The diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Workflow for single-crystal X-ray diffraction.

Crystallographic Data

cis-Diamminediiodoplatinum(II)

The crystal structure of cis-[Pt(NH₃)₂I₂] has been determined and the data is presented below.

| Parameter | Value | Reference |

| Chemical Formula | H₆I₂N₂Pt | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/m | [2] |

| a (Å) | 7.0065(6) | [2] |

| b (Å) | 6.8714(6) | [2] |

| c (Å) | 7.4106(8) | [2] |

| α (°) | 90 | [2] |

| β (°) | 108.432(7) | [2] |

| γ (°) | 90 | [2] |

| Volume (ų) | 338.44(6) | [2] |

| Z | 2 | [2] |

| Calculated Density (g/cm³) | 4.739 | [2] |

Selected Bond Lengths and Angles for cis-[Pt(NH₃)₂I₂]:

Due to the unavailability of a specific publication with bond lengths and angles for cis-[Pt(NH₃)₂I₂], representative values for a similar cis-dihalo-diammineplatinum(II) complex, cis-[Pt(NH₃)₂Cl₂], are provided for context. In cis-[Pt(NH₃)₂Cl₂], the Pt-N bond lengths are approximately 2.01 Å and the Pt-Cl bond lengths are around 2.33 Å. The Cl-Pt-Cl bond angle is approximately 91.9°.[3]

trans-Diamminedichloroplatinum(II) (for comparison)

As the crystal structure of trans-diamminediiodoplatinum(II) is not available, the data for trans-diamminedichloroplatinum(II) is presented as a structural analogue.

| Parameter | Value | Reference |

| Chemical Formula | H₆Cl₂N₂Pt | [3] |

| Crystal System | (Reported as essentially the same at low temp as room temp structure by Porai-Koshits) | [3] |

| Space Group | P2₁/c (from related structures) | |

| a (Å) | 6.75 (for cis-isomer) | [3] |

| b (Å) | 6.55 (for cis-isomer) | [3] |

| c (Å) | 6.23 (for cis-isomer) | [3] |

| α (°) | 92.2 (for cis-isomer) | [3] |

| β (°) | 84.6 (for cis-isomer) | [3] |

| γ (°) | 110.7 (for cis-isomer) | [3] |

| Z | 2 (for cis-isomer) | [3] |

Selected Bond Lengths and Angles for trans-[Pt(NH₃)₂Cl₂]:

| Bond/Angle | Value | Reference |

| Pt–Cl (Å) | 2.32 ± 0.01 | [3] |

| Pt–N (Å) | 2.05 ± 0.04 | [3] |

| Cl–Pt–Cl (°) | 180 (ideal) | |

| N–Pt–N (°) | 180 (ideal) | |

| Cl–Pt–N (°) | 90 (ideal) |

Molecular Structure and Logical Relationships

The square planar geometry of these Pt(II) complexes is central to their properties. The arrangement of the ammine and iodo ligands defines the cis and trans isomers.

Molecular geometry of cis and trans isomers.

The relationship between the starting materials and the final products is dictated by the principles of coordination chemistry, particularly the trans effect.

Synthetic relationship between reactants and products.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystal structure of cis-diamminediiodoplatinum(II). While the crystal structure of its trans isomer remains unreported, a comparative analysis with trans-diamminedichloroplatinum(II) offers valuable structural insights. The methodologies and data presented herein are intended to support further research and development in the field of platinum-based anticancer agents. The elucidation of the crystal structure of trans-diamminediiodoplatinum(II) would be a valuable contribution to the field, enabling a more direct comparison with its clinically significant cis counterpart and potentially unveiling new structure-activity relationships.

References

Spectroscopic and Physicochemical Profile of trans-Diamminediiodoplatinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of trans-diamminediiodoplatinum(II), a square planar platinum(II) complex. While its cis-isomer, a precursor to the renowned anticancer drug cisplatin, has been extensively studied, the trans-diiodo analogue remains less characterized. This document collates available data on its synthesis, electronic and vibrational spectroscopy (UV-Vis, IR, Raman), and nuclear magnetic resonance (NMR) spectroscopy. Experimental protocols for its synthesis and spectroscopic characterization are detailed. Due to a paucity of direct research, this guide also draws comparisons with related platinum(II) complexes to provide a more complete predictive profile. The biological activity of trans-diamminediiodoplatinum(II) is largely uninvestigated, a notable knowledge gap in the exploration of platinum-based therapeutic agents.

Introduction

Platinum(II) complexes are a cornerstone of modern medicinal inorganic chemistry, primarily due to the profound impact of cisplatin on cancer therapy. The biological activity of these square planar complexes is exquisitely dependent on their geometry. While cis-diamminedichloroplatinum(II) (cisplatin) exhibits potent anticancer properties, its trans-isomer is largely inactive. This dichotomy has spurred extensive research into the structure-activity relationships of platinum drugs. trans-Diamminediiodoplatinum(II) is a structural analogue of the inactive transplatin, with iodide ligands replacing the chlorides. Understanding its spectroscopic and physicochemical properties is crucial for completing the chemical landscape of this class of compounds and for potentially identifying novel applications.

Synthesis

The synthesis of trans-diamminediiodoplatinum(II) can be adapted from the established methods for its dichloro counterpart, transplatin.[1] A common strategy involves the initial formation of the tetraammineplatinum(II) cation, followed by the displacement of two ammine ligands by iodide.

Experimental Protocol: Synthesis of trans-Diamminediiodoplatinum(II)

This protocol is an adaptation from the synthesis of trans-diamminedichloroplatinum(II).[1][2]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Concentrated aqueous ammonia (NH₃)

-

Potassium iodide (KI)

-

Hydrochloric acid (HCl, 6 M)

-

Deionized water

-

Ethanol

-

Ether

Procedure:

-

Preparation of Tetrammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂):

-

Dissolve K₂[PtCl₄] in deionized water.

-

Slowly add an excess of concentrated aqueous ammonia to the solution while stirring. The solution will turn pale yellow.[1]

-

Heat the solution gently to facilitate the reaction.

-

Cool the solution to room temperature. The [Pt(NH₃)₄]Cl₂ salt can be used in the next step without isolation.

-

-

Formation of trans-Diamminediiodoplatinum(II):

-

To the aqueous solution of [Pt(NH₃)₄]Cl₂, add a stoichiometric amount of potassium iodide (KI) dissolved in a minimal amount of water.

-

Acidify the solution by adding 6 M HCl dropwise.

-

Gently heat the solution. The volume should be reduced by evaporation, and upon cooling, light yellow crystals of trans-diamminediiodoplatinum(II) will precipitate.[2]

-

Filter the crystals using a Hirsch funnel, wash with cold ethanol, and then with ether.

-

Air-dry the product.

-

Figure 1: Synthetic workflow for trans-diamminediiodoplatinum(II).

Spectroscopic Properties

The spectroscopic characterization of trans-diamminediiodoplatinum(II) is essential for its identification and for understanding its electronic structure and bonding.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. For platinum(II) complexes, these are typically d-d transitions and ligand-to-metal charge transfer (LMCT) bands.[3]

| Compound | λmax (nm) | Solvent | Reference |

| cis-Diamminediiodoplatinum(II) | 359 | Not specified | [4] |

| trans-Diamminediiodoplatinum(II) | N/A | N/A | N/A |

| cis-Diamminedichloroplatinum(II) | ~285 | Phosphate Buffer | [5] |

| trans-Diamminedichloroplatinum(II) | N/A | N/A | N/A |

Table 1: UV-Visible Absorption Maxima of Diamminedihalo-platinum(II) Complexes. N/A: Not available in the reviewed literature.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a fingerprint for its structure and bonding. For trans-diamminediiodoplatinum(II), which has D₂h point group symmetry, the selection rules for IR and Raman activity are different, making these complementary techniques.

| Vibrational Mode | cis Isomer (C₂v) | trans Isomer (D₂h) |

| ν(Pt-N) (stretching) | 2 IR, 2 Raman | 1 IR, 1 Raman |

| ν(Pt-I) (stretching) | 2 IR, 2 Raman | 1 IR, 1 Raman |

| δ(N-Pt-N) (bending) | 1 IR, 1 Raman | 1 IR, 0 Raman |

| δ(I-Pt-I) (bending) | 1 IR, 1 Raman | 1 IR, 0 Raman |

Table 2: Predicted Number of IR and Raman Active Pt-Ligand Vibrations for cis- and trans-[Pt(NH₃)₂I₂].

The key distinction between the cis and trans isomers lies in the number of active Pt-N and Pt-I stretching modes. The higher symmetry of the trans isomer results in fewer IR and Raman active bands.[6]

Expected Vibrational Frequencies: Specific experimental IR and Raman data for trans-diamminediiodoplatinum(II) are not widely reported. However, based on data for related compounds, the following regions are of interest:

-

ν(N-H): 3100-3300 cm⁻¹

-

δ(NH₃): 1560-1620 cm⁻¹ (asymmetric deformation), 1280-1350 cm⁻¹ (symmetric deformation)

-

ρ(NH₃): ~800 cm⁻¹ (rocking)

-

ν(Pt-N): 450-550 cm⁻¹

-

ν(Pt-I): 150-200 cm⁻¹

Experimental Protocols: Spectroscopic Analysis

UV-Visible Spectroscopy:

-

Prepare a dilute solution of trans-diamminediiodoplatinum(II) in a suitable non-coordinating solvent (e.g., dimethylformamide or a buffered aqueous solution).

-

Record the absorption spectrum over a range of approximately 200-600 nm using a dual-beam UV-Vis spectrophotometer.[7][8]

-

The solvent used should be run as a baseline.

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for the far-IR region, prepare a polyethylene pellet.

-

Record the spectrum using an FT-IR spectrometer.[9]

Raman Spectroscopy:

-

Place a small amount of the solid sample in a capillary tube or on a microscope slide.

-

Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 1064 nm to minimize fluorescence).[10][11]

Figure 2: Experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of platinum complexes in solution. ¹⁹⁵Pt NMR is particularly informative due to its wide chemical shift range and sensitivity to the coordination environment of the platinum center.[12]

| Nucleus | Compound | Chemical Shift (δ, ppm) | Reference |

| ¹⁹⁵Pt | trans-Diamminedichloroplatinum(II) | -2101 | [13] |

| ¹⁹⁵Pt | cis-Diamminedichloroplatinum(II) | -2104 | [13] |

| ¹⁹⁵Pt | Pt(II) complexes with N, Cl ligands | ~ -2350 | [14] |

| ¹⁹⁵Pt | trans-Diamminediiodoplatinum(II) | N/A | N/A |

| ¹H | Ammine protons in Pt(II) complexes | ~ 5.2-6.2 | [14] |

Table 3: NMR Spectroscopic Data for Diamminedihalo-platinum(II) Complexes. N/A: Not available in the reviewed literature.

The ¹⁹⁵Pt chemical shifts for cis- and trans-diamminedichloroplatinum(II) are very similar, making them difficult to distinguish by this method alone.[13] The chemical shift is expected to be significantly influenced by the replacement of chloride with iodide. The greater nephelauxetic effect of iodide should lead to a downfield shift (less negative δ value) for trans-diamminediiodoplatinum(II) compared to transplatin.

¹H NMR spectroscopy can be used to observe the ammine protons. Coordination to platinum typically results in a downfield shift of the NH₃ signals compared to free ammonia.[14]

Biological Activity and Signaling Pathways

There is a significant lack of published research on the biological activity of trans-diamminediiodoplatinum(II). The general consensus for the dichloro analogues is that the trans geometry is biologically inactive, primarily due to the different types of DNA adducts it forms compared to the cis isomer. Transplatin is known to be more readily repaired by cellular mechanisms.[15]

However, some trans-platinum complexes with different amine ligands have shown cytotoxic activity.[16][17] These active trans complexes often exhibit different cellular uptake and DNA binding profiles compared to transplatin.[18]

Given the absence of direct studies on trans-diamminediiodoplatinum(II), any discussion of its biological effects or signaling pathways would be speculative. It is plausible that, like transplatin, it would be largely inactive due to its geometry. However, the different lability and steric bulk of the iodide ligands could potentially lead to unexpected biological properties.

Figure 3: Putative biological interaction pathway.

Conclusion and Future Directions

trans-Diamminediiodoplatinum(II) is a fundamental platinum(II) complex for which a complete spectroscopic and biological profile is currently lacking in the scientific literature. This guide has compiled the available information and provided context based on related compounds. While its synthesis is straightforward, detailed characterization by modern spectroscopic techniques is needed. The most significant knowledge gap lies in its biological activity. Future research should focus on:

-

Definitive Spectroscopic Characterization: A comprehensive study employing UV-Vis, FT-IR, Raman, and multinuclear NMR spectroscopy to establish a complete and unambiguous spectroscopic profile.

-

Cytotoxicity Screening: Evaluation of the cytotoxic potential of trans-diamminediiodoplatinum(II) against a panel of cancer cell lines to determine if the general inactivity of the trans geometry holds for the diiodo analogue.

-

Mechanism of Action Studies: If any biological activity is observed, further investigation into its cellular uptake, DNA binding modes, and effects on cellular signaling pathways will be warranted.

Filling these knowledge gaps will provide a more complete understanding of the structure-activity relationships of platinum(II) complexes and could potentially unveil novel therapeutic avenues.

References

- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 4. Stepwise encapsulation and controlled two-stage release system for cis-Diamminediiodoplatinum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.uzh.ch [chem.uzh.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. FT-Raman and FTIR spectroscopy as a tools showing marker of platinum-resistant phenomena in women suffering from ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. trans-Diamminedichloroplatinum | Cl2H6N2Pt+2 | CID 441203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Synthesis, cytotoxicity, DNA interaction and cell cycle studies of trans-diiodophosphine Pt(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Chemical and cellular investigations of trans-ammine-pyridine-dichlorido-platinum(II), the likely metabolite of the antitumor active cis-diammine-pyridine-chorido-platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of cytotoxic cis- and trans-diammine monochlorido platinum(II) complexes on selenium-dependent redox enzymes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trans-diamminediiodoplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-diamminediiodoplatinum(II), a coordination complex of platinum. This document details its chemical formula, structure, physicochemical properties, and relevant experimental protocols.

Chemical Formula and Structure

Trans-diamminediiodoplatinum(II) is a platinum(II) complex with the chemical formula Pt(NH₃)₂I₂ .[1] It is the trans isomer of diamminediiodoplatinum(II), meaning the two ammine (NH₃) ligands and the two iodo (I) ligands are positioned on opposite sides of the central platinum atom.[2]

The complex exhibits a square planar geometry, a common coordination geometry for platinum(II) complexes. In this arrangement, the platinum atom is at the center of a square, with the four ligands at the corners. The existence of two distinct isomers, cis and trans, for complexes like PtCl₂(NH₃)₂ was pivotal in Alfred Werner's development of coordination theory.[2]

The structure of trans-diamminediiodoplatinum(II) is characterized by the platinum atom being bonded to two nitrogen atoms from the ammine ligands and two iodine atoms from the iodo ligands.

Caption: Chemical structure of trans-diamminediiodoplatinum(II).

Physicochemical Properties

A summary of the key physicochemical properties of trans-diamminediiodoplatinum(II) is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | H₆I₂N₂Pt | [1] |

| Molecular Weight | 482.95 g/mol | [3] |

| Appearance | Yellow solid | [1] |

| CAS Number | 13841-96-8 | [1] |

| Isomeric Form | trans | [1] |

Experimental Protocols

Synthesis of Trans-diamminediiodoplatinum(II)

The synthesis of trans-diamminediiodoplatinum(II) can be achieved through a multi-step process that leverages the trans effect. A general and widely adopted strategy for synthesizing trans-diamminedihaloplatinum(II) complexes is outlined below. This protocol is adapted from established methods for similar trans-platinum(II) complexes.[2][4]

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Concentrated aqueous ammonia (NH₃)

-

Potassium iodide (KI)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

-

Ether

Procedure:

-

Preparation of Tetrammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂):

-

Dissolve K₂PtCl₄ in distilled water.

-

To this solution, add an excess of concentrated aqueous ammonia.

-

Heat the mixture gently. The initial red-brown solution will turn colorless as the [Pt(NH₃)₄]²⁺ complex forms.

-

Concentrate the solution by heating to induce crystallization of [Pt(NH₃)₄]Cl₂ upon cooling.

-

Filter the white crystals, wash with cold ethanol, and air dry.

-

-

Conversion to Trans-diamminedichloroplatinum(II) ([trans-Pt(NH₃)₂Cl₂]):

-

Suspend the synthesized [Pt(NH₃)₄]Cl₂ in a minimal amount of distilled water.

-

Add concentrated hydrochloric acid to the suspension.

-

Heat the mixture. The white solid will gradually be replaced by a yellow precipitate of trans-diamminedichloroplatinum(II).[2][4]

-

Cool the mixture, filter the yellow solid, wash with distilled water, then ethanol, and finally ether. Air dry the product.

-

-

Halide Exchange to form Trans-diamminediiodoplatinum(II):

-

Suspend the trans-diamminedichloroplatinum(II) in distilled water.

-

Add a stoichiometric excess of potassium iodide (KI) dissolved in a minimal amount of water.

-

Heat the mixture with stirring. A color change from yellow to a deeper yellow or orange-yellow indicates the formation of the diiodo complex.

-

Continue heating for a sufficient time to ensure complete halide exchange.

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Filter the resulting solid, wash with cold distilled water to remove unreacted KI and KCl, followed by a wash with ethanol and ether.

-

Dry the final product, trans-diamminediiodoplatinum(II), in a desiccator.

-

Caption: Synthetic pathway for trans-diamminediiodoplatinum(II).

Characterization

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the ammine ligands and to distinguish between the cis and trans isomers. The Pt-N stretching and NH₃ rocking frequencies are sensitive to the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR spectroscopy is a powerful tool for characterizing platinum complexes. The chemical shift is highly sensitive to the coordination environment of the platinum nucleus.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. For the analogous trans-diamminedichloroplatinum(II), the Pt-N bond lengths are approximately 2.05 Å and the Pt-Cl bond lengths are around 2.32 Å.[5][6] Similar values would be expected for the Pt-N bonds in the diiodo complex, with longer Pt-I bonds.

Biological Activity and Significance

While the cis-isomer of diamminedichloroplatinum(II), cisplatin, is a widely used anticancer drug, the trans-isomer, transplatin, is biologically inactive.[7][8] The inactivity of transplatin is attributed to its different mode of binding to DNA. Cisplatin primarily forms intrastrand crosslinks between adjacent purine bases on DNA, which creates a significant kink in the DNA structure that is poorly repaired by cellular mechanisms and ultimately triggers apoptosis.[7]

In contrast, transplatin binds to DNA to a lesser extent and forms different types of adducts, primarily interstrand crosslinks or monofunctional adducts, which are more readily repaired by the cell.[8][9] Consequently, it does not induce the same level of cytotoxic response. The diiodo analogue, trans-diamminediiodoplatinum(II), is expected to have similar biological inactivity due to its trans geometry.

The study of trans-platinum complexes remains crucial for understanding the structure-activity relationships of platinum-based anticancer drugs and for designing new therapeutic agents that may overcome the limitations of existing drugs, such as drug resistance and side effects.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Transplatin - Wikipedia [en.wikipedia.org]

- 3. cis-Diammine-diiodo platinum II | 13841-96-8 | FD21504 [biosynth.com]

- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The crystal structures of cis- and trans-dichlorodiammineplatinum(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA [pubmed.ncbi.nlm.nih.gov]

- 8. Sequence-dependent termination of in vitro DNA synthesis by cis- and trans-diamminedichloroplatinum (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility Profile of trans-diamminediiodoplatinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of trans-diamminediiodoplatinum(II), a square planar platinum complex. While its cis-isomer, cisplatin, is a cornerstone of cancer chemotherapy, the trans-isomer and its derivatives are subjects of ongoing research. A critical aspect of this research is understanding the compound's physicochemical properties, particularly its solubility in various solvents, which is paramount for formulation, delivery, and ultimately, therapeutic efficacy.

This document summarizes the available qualitative solubility information for analogous compounds, outlines a general experimental protocol for the quantitative determination of solubility, and provides a logical workflow for this process.

Quantitative Solubility Data

| Solvent | Quantitative Solubility of trans-diamminediiodoplatinum(II) | Qualitative Solubility of Analogous trans-diamminedichloroplatinum(II) |

| Water | Data not available | Low |

| Dimethyl Sulfoxide (DMSO) | Data not available | Good |

| Dimethylformamide (DMF) | Data not available | Good |

The limited aqueous solubility of trans-platinum complexes is a known characteristic, contrasting with the slightly better, albeit still poor, solubility of their cis-counterparts. The improved solubility in polar aprotic solvents like DMSO and DMF is a common feature for many platinum complexes.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of trans-diamminediiodoplatinum(II), a standard and reliable method is the shake-flask technique followed by spectroscopic or spectrometric analysis. This method is widely applicable to various solid compounds and solvents.

Objective: To determine the saturation solubility of trans-diamminediiodoplatinum(II) in a given solvent at a specified temperature.

Materials:

-

trans-diamminediiodoplatinum(II) (high purity)

-

Selected solvents (e.g., deionized water, DMSO, DMF)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

UV-Vis spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of trans-diamminediiodoplatinum(II) to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a compatible filter to remove all undissolved solids. This step is critical to prevent inflation of the measured solubility.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Concentration Determination:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of trans-diamminediiodoplatinum(II) of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

-

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

-

ICP-MS is a highly sensitive method for determining the platinum concentration.

-

Prepare platinum standards of known concentrations.

-

Digest the diluted sample and the standards in an appropriate acid matrix if necessary.

-

Analyze the samples and standards by ICP-MS to determine the platinum concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Synthesis and Characterization Workflow

For context, the general process of working with such a compound from synthesis to property analysis is outlined below.

Caption: General workflow from synthesis to property analysis.

Theoretical Insights into the Electronic Structure of trans-diamminediiodoplatinum(II)

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the electronic structure of trans-diamminediiodoplatinum(II), a square planar platinum(II) complex. While its cis-isomer, cisplatin, is a cornerstone of cancer chemotherapy, the therapeutic potential of trans-platinum complexes is a subject of ongoing research, driven by their different chemical reactivity and biological interactions. Understanding the fundamental electronic properties of these molecules is crucial for designing new platinum-based drugs with improved efficacy and reduced side effects.

This document summarizes key findings from theoretical and computational studies, presenting quantitative data, outlining prevalent computational methodologies, and visualizing core concepts to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Electronic Structure and Bonding

The electronic structure of trans-diamminediiodoplatinum(II) is defined by the d⁸ electron configuration of the central platinum(II) ion in a square planar ligand field. The bonding involves sigma (σ) donation from the lone pairs of the nitrogen atoms in the ammine (NH₃) ligands and the iodide (I⁻) ligands to the vacant dsp² hybrid orbitals of the platinum. Additionally, there is a degree of pi (π) back-donation from the filled d-orbitals of the platinum to the vacant orbitals of the ligands.

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the nature of these bonds and their influence on the molecule's reactivity. While direct computational studies on trans-diamminediiodoplatinum(II) are not extensively published, significant insights can be drawn from closely related analogues like trans-diamminedichloroplatinum(II) (transplatin) and anionic iodo-platinum complexes.

Molecular Geometry

The square planar geometry of the complex is a key feature. Experimental X-ray crystallography data provides the foundational bond lengths and angles, which serve as a benchmark for computational models. DFT calculations are used to optimize the molecular geometry in the gas phase or in solution, providing a theoretical ground-state structure for further electronic analysis.

Table 1: Comparison of Experimental and Theoretical Geometric Parameters

| Parameter | trans-[Pt(NH₃)₂I₂] (Experimental) | trans-[Pt(NH₃)₂Cl₂] (Theoretical, DFT) |

| Pt-N Bond Length (Å) | ~2.05 | 2.07 - 2.08 |

| Pt-I / Pt-Cl Bond Length (Å) | ~2.59 | 2.37 - 2.38 |

| N-Pt-N Angle (°) | 180 (ideal) | 180 (ideal) |

| I-Pt-I / Cl-Pt-Cl Angle (°) | 180 (ideal) | 180 (ideal) |

| N-Pt-I / N-Pt-Cl Angle (°) | 90 (ideal) | 90 (ideal) |

Note: Experimental data for the diiodo complex is derived from crystallographic studies. Theoretical data for the dichloro analogue is based on DFT calculations, which show good agreement with its experimental structure.[1]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The energy, composition, and localization of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For trans-diamminediiodoplatinum(II), the HOMO is expected to have significant contributions from the p-orbitals of the iodide ligands and the d-orbitals of the platinum atom. The LUMO is typically centered on the platinum atom, primarily composed of the d(x²-y²) orbital. The energy gap between the HOMO and LUMO (Egap) is a key indicator of the molecule's kinetic stability.

Computational studies on related complexes show that coordination of ammine ligands elevates the energies of the frontier molecular orbitals.[2] The nature of the halide ligand also significantly influences these energies.

Table 2: Calculated Frontier Molecular Orbital Properties for trans-Platinum(II) Complexes

| Property | trans-[Pt(NH₃)₂Cl₂] | Pt(NH₃)ClI₂⁻ (Anionic Analogue) |

| HOMO Energy (eV) | -6.5 to -7.0 | Elevated relative to halide-only complex |

| LUMO Energy (eV) | -1.0 to -1.5 | Elevated relative to halide-only complex |

| HOMO-LUMO Gap (eV) | ~5.5 | Modulated by ligand field |

| HOMO Composition | Primarily Pt(d) and Cl(p) orbitals | Pt(d) and I(p) character |

| LUMO Composition | Primarily Pt(dx²-y²) orbital | Pt(dx²-y²) character |

Note: Data is collated from DFT studies on transplatin[1] and related anionic iodo-complexes.[2] Absolute energy values are method-dependent, but trends are consistent.

The diagram below illustrates the conceptual relationship and composition of the frontier molecular orbitals.

Caption: Frontier Molecular Orbitals of trans-diamminediiodoplatinum(II).

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the reactivity of trans-diamminediiodoplatinum(II). These descriptors are valuable in understanding its interaction with biological targets like DNA and proteins.

Table 3: Key Chemical Reactivity Descriptors (Calculated for Transplatin)

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.5 - 7.0 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.0 - 1.5 | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | ~2.75 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | ~0.18 | Reciprocal of hardness; indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | ~4.0 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | ~2.9 | A measure of electrophilic character. |

Note: Values are derived from DFT calculations on the analogous trans-diamminedichloroplatinum(II) complex.[1]

Experimental and Computational Protocols

The theoretical study of platinum complexes involves a multi-step computational workflow. The choice of methodology is critical for obtaining results that are consistent with experimental observations.

Computational Methodology

A typical computational protocol for analyzing the electronic structure of trans-diamminediiodoplatinum(II) involves the following steps:

-

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Electronic Structure Analysis: Single-point energy calculations are performed on the optimized geometry to determine properties like molecular orbital energies, charge distribution, and reactivity descriptors.

Commonly employed theoretical methods include:

-

Density Functional Theory (DFT): This is the most widely used method for its balance of accuracy and computational cost.

-

Functionals: Hybrid functionals like B3LYP or PBE0 are frequently used.

-

Basis Sets: For the heavy platinum atom, a basis set that includes a relativistic effective core potential (ECP), such as LanL2DZ or SDD, is essential. For lighter atoms (N, H, I), Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets like aug-cc-pVTZ are common.[2][3]

-

-

Time-Dependent DFT (TD-DFT): This method is used to calculate excited-state properties and predict UV-Vis absorption spectra.

The logical workflow for such a theoretical study is depicted below.

Caption: Standard computational workflow for electronic structure analysis.

Conclusion

The electronic structure of trans-diamminediiodoplatinum(II) is fundamental to its chemical behavior and potential as a therapeutic agent. Theoretical studies, guided by DFT, provide invaluable, atom-level insights into its bonding, orbital characteristics, and reactivity. The frontier molecular orbitals are dominated by contributions from the platinum d-orbitals and the iodide p-orbitals, making these sites crucial for interactions with biological molecules. While further direct computational studies on this specific iodo-complex are warranted, analysis of its chloro-analogue and related anionic complexes provides a robust framework for understanding its electronic properties. This knowledge is essential for the rational design of next-generation platinum-based anticancer drugs.

References

- 1. ijaers.com [ijaers.com]

- 2. Exploring the trans effect of the NH3 ligand in platinum halide complexes Pt(NH3)ClX2− (X = Cl, Br, I) using cryogenic photoelectron spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Trans,trans,trans-[PtIV(N3)2(OH)2(py)(NH3)]: a light activated antitumor platinum complex that kills human cancer cells by an apoptosis independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Trans-diamminediiodoplatinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and experimental considerations for the study of trans-diamminediiodoplatinum(II), a square planar platinum complex of interest in the field of medicinal chemistry. This document outlines the established computational methodologies for quantum chemical calculations of such platinum complexes, details experimental protocols for its synthesis, and explores its potential biological mechanism of action. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using diagrams.

Introduction

Platinum-based compounds are a cornerstone of cancer chemotherapy, with cisplatin being the most well-known example. The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure, which dictates their reactivity and interaction with biological targets. While cisplatin adopts a cis configuration, there is growing interest in the biological activity of trans-platinum complexes. Trans-diamminediiodoplatinum(II) presents a unique electronic and steric profile compared to its chloride analogue, transplatin. The heavier iodide ligands influence the complex's reactivity, lipophilicity, and interactions with biomolecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of these complexes. Such calculations provide valuable insights that can guide the rational design of new platinum-based drugs with improved efficacy and reduced side effects.

Computational Methodology

Accurate quantum chemical calculations on platinum complexes require careful selection of computational methods and basis sets to account for the relativistic effects of the heavy platinum atom.

Recommended Computational Protocol

A robust and widely accepted protocol for DFT calculations on platinum(II) complexes involves the following:

-

Functional: The PBE0 hybrid functional is recommended for achieving a good balance between accuracy and computational cost in predicting the geometries of platinum complexes. The B3LYP functional is also a commonly used and reliable alternative.

-

Basis Set: For the platinum atom, an effective core potential (ECP) such as LANL2DZ is employed to describe the core electrons, while the valence electrons are treated with a double-zeta quality basis set. For lighter atoms like nitrogen, hydrogen, and iodine, the def2-TZVP or 6-311++G(d,p) basis sets provide a good description of their electronic structure.

-

Relativistic Effects: The Zero-Order Regular Approximation (ZORA) is a recommended method for incorporating scalar relativistic effects, which are significant for heavy elements like platinum.

-

Solvation Model: To simulate the behavior of the complex in a biological environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, using water as the solvent.

-

Dispersion Correction: To accurately model non-covalent interactions, an empirical dispersion correction, such as Grimme's D3 correction, should be included in the calculation.

Computational Workflow

The general workflow for performing quantum chemical calculations on trans-diamminediiodoplatinum(II) is depicted below.

Figure 1: Computational workflow for quantum chemical calculations.

Quantitative Data

Due to a lack of publicly available, peer-reviewed computational studies specifically on trans-diamminediiodoplatinum(II), the following tables present exemplary data for a closely related and structurally similar compound, trans-diamminedichloroplatinum(II) (transplatin), calculated at the B3LYP/LANL2DZ level of theory. This data is provided for illustrative purposes to demonstrate the type of information that can be obtained from quantum chemical calculations.

Calculated Geometric Parameters (Exemplary for Transplatin)

| Parameter | Value (Å or °) |

| Pt-N Bond Length | 2.05 |

| Pt-Cl Bond Length | 2.30 |

| N-Pt-N Bond Angle | 180.0 |

| Cl-Pt-Cl Bond Angle | 180.0 |

| N-Pt-Cl Bond Angle | 90.0 |

Calculated Vibrational Frequencies (Exemplary for Transplatin)

| Vibrational Mode | Frequency (cm⁻¹) |

| Pt-N Stretch | ~500 |

| Pt-Cl Stretch | ~330 |

| NH₃ Rocking | ~800 |

| NH₃ Symmetric Bend | ~1300 |

| NH₃ Asymmetric Bend | ~1600 |

| N-H Stretch | ~3300-3400 |

Calculated Electronic Properties (Exemplary for Transplatin)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Experimental Protocols

Synthesis of trans-diamminediiodoplatinum(II)

The synthesis of trans-diamminediiodoplatinum(II) can be adapted from the established procedure for its chloride analogue, transplatin. The general strategy involves the synthesis of the tetraammineplatinum(II) precursor, followed by the substitution of two ammonia ligands with iodide.

Step 1: Synthesis of Tetraammineplatinum(II) Chloride ([Pt(NH₃)₄]Cl₂)

-

Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

-

Add an excess of aqueous ammonia to the solution and stir for several hours at room temperature.

-

The formation of the colorless tetraammineplatinum(II) chloride will occur. The product can be isolated by concentrating the solution and precipitating with ethanol.

Step 2: Synthesis of trans-diamminediiodoplatinum(II) ([Pt(NH₃)₂(I)₂])

-

Dissolve the synthesized [Pt(NH₃)₄]Cl₂ in deionized water.

-

Add a stoichiometric amount of potassium iodide (KI) to the solution.

-

Heat the solution gently to facilitate the substitution reaction. The progress of the reaction can be monitored by a color change.

-

Upon cooling, the yellow precipitate of trans-diamminediiodoplatinum(II) will form.

-

The product can be collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Biological Signaling Pathway

Some trans-platinum complexes have been shown to induce apoptosis through a p53-independent pathway. This is a significant finding, as many cancers exhibit mutations in the p53 tumor suppressor gene, leading to resistance to conventional chemotherapeutics like cisplatin that rely on a functional p53 pathway. A proposed p53-independent apoptotic pathway for certain trans-platinum complexes involves the activation of caspase-8 and the pro-apoptotic Bcl-2 family member, Bid.

Figure 2: Proposed p53-independent apoptotic pathway.

In this pathway, the intracellularly activated trans-platinum complex leads to the activation of caspase-8. Activated caspase-8 then cleaves Bid into its truncated form, tBid. tBid translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell through apoptosis. This p53-independent mechanism of action makes trans-platinum complexes promising candidates for the treatment of p53-deficient cancers.

Conclusion

The study of trans-diamminediiodoplatinum(II) and related complexes offers a promising avenue for the development of novel anticancer agents with alternative mechanisms of action. Quantum chemical calculations provide an indispensable tool for understanding the fundamental properties of these molecules and for guiding the design of new drug candidates. The computational and experimental protocols outlined in this guide provide a framework for the investigation of this and other trans-platinum complexes. Further research into the precise biological targets and signaling pathways of these compounds will be crucial for their future clinical development.

A Technical Guide to the Preliminary In Vitro Evaluation of trans-Diamminediiodoplatinum(II)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the in vitro cytotoxic and mechanistic profile of trans-diamminediiodoplatinum(II) is limited. This guide synthesizes information from studies on closely related trans-platinum(II) complexes and establishes a framework for its preliminary in vitro evaluation based on established principles and methodologies.

Introduction

Platinum-based compounds are a cornerstone of cancer chemotherapy, with cisplatin being the most prominent example. The therapeutic efficacy of these compounds is intrinsically linked to their stereochemistry. While cis-configured platinum complexes have demonstrated significant clinical success, their trans isomers have historically been considered inactive. However, recent research has unveiled novel trans-platinum complexes with significant cytotoxic properties, distinct mechanisms of action, and the potential to overcome cisplatin resistance.[1][2]

This technical guide focuses on trans-diamminediiodoplatinum(II), an analogue of the clinically ineffective transplatin. By replacing chloride ligands with iodide, the compound's kinetic and electronic properties are altered, potentially leading to different biological activity. This document outlines the core in vitro assays and methodologies required for a preliminary assessment of its anticancer potential, including its synthesis, cytotoxicity, and mechanisms of cell death.

Synthesis and Characterization

The synthesis of trans-diamminedihalo-platinum(II) complexes typically follows established coordination chemistry principles. A common route for synthesizing the dichloro analogue, transplatin, involves the reaction of [Pt(NH₃)₄]Cl₂ with hydrochloric acid, leveraging the trans effect.[3] A similar principle can be applied for the diiodo variant.

In Vitro Cytotoxicity Assessment

The initial step in evaluating a novel anticancer compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5][6] It measures the metabolic activity of cells, which correlates with the number of viable cells.

Quantitative Data: Cytotoxicity (Hypothetical)

| Cell Line | Cancer Type | trans-diamminediiodoplatinum(II) IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |

| A549 | Lung Carcinoma | 25.5 | 8.2 |

| MCF-7 | Breast Adenocarcinoma | 15.8 | 5.1 |

| HCT116 | Colon Carcinoma | 32.1 | 9.7 |

| A2780 | Ovarian Cancer | 18.9 | 2.5 |

Note: These values are illustrative and must be determined experimentally.

Mechanism of Action

Understanding how a compound induces cell death is critical. Key mechanisms for platinum drugs include interaction with DNA, induction of apoptosis (programmed cell death), and perturbation of the cell cycle.[9][10]

Interaction with DNA

Unlike cisplatin, which primarily forms 1,2-intrastrand crosslinks, trans-platinum complexes are sterically hindered from forming these adducts. Instead, they tend to form monofunctional adducts, interstrand crosslinks, and 1,3- or 1,4-intrastrand crosslinks.[11][12] These different types of DNA lesions can trigger distinct cellular responses. Some studies indicate that certain trans complexes can induce pronounced DNA strand cleavage, a feature not typically seen with cis compounds.[1]

Induction of Apoptosis

Apoptosis is a common mechanism of cell death induced by platinum drugs.[8][13] It is characterized by specific morphological and biochemical events, including the externalization of phosphatidylserine (PS), loss of mitochondrial membrane potential (ΔΨm), and activation of caspases.[9][13]

Cell Cycle Analysis

DNA damage typically leads to the activation of cell cycle checkpoints, which arrest cell division to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis. Platinum compounds are well-known for causing cell cycle arrest, often in the G2/M phase.[10][14][15]

Quantitative Data: Apoptosis and Cell Cycle (Hypothetical)

The following tables show hypothetical data from flow cytometry experiments on a cancer cell line (e.g., A2780) treated with the compound at its IC₅₀ concentration for 48 hours.

Table 2: Apoptosis Analysis by Annexin V/PI Staining

| Cell Population | Control (%) | Treated (%) |

| Viable (Annexin V⁻/PI⁻) | 95.1 | 55.3 |

| Early Apoptotic (Annexin V⁺/PI⁻) | 2.5 | 28.4 |

| Late Apoptotic/Necrotic (Annexin V⁺/PI⁺) | 2.0 | 15.1 |

| Necrotic (Annexin V⁻/PI⁺) | 0.4 | 1.2 |

Table 3: Cell Cycle Distribution by Propidium Iodide Staining

| Cell Cycle Phase | Control (%) | Treated (%) |

| Sub-G1 (Apoptotic) | 1.8 | 12.5 |

| G0/G1 | 55.4 | 30.1 |

| S | 28.3 | 21.4 |

| G2/M | 14.5 | 36.0 |

Experimental Protocols

Detailed and consistent protocols are essential for reproducible results.

Protocol: MTT Cytotoxicity Assay[4][5]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of trans-diamminediiodoplatinum(II) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (background control). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4] Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[16]

-

Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals.[4] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Correct for background absorbance. Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Apoptosis Assay (Annexin V/PI Staining)[17][18][19]

-

Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with the compound at the desired concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[17] FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)[21][22][23]

-

Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with the compound for the desired time.

-

Cell Harvesting: Collect all cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 30 minutes (or store at -20°C).

-

Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[19] Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[19]

-

Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (width vs. area) to exclude cell doublets. Model the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.[20]

Conclusion and Future Directions

The preliminary in vitro evaluation of trans-diamminediiodoplatinum(II) is a crucial first step in determining its potential as an anticancer agent. By following the standardized protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate the foundational data needed for further investigation. While data on this specific compound is scarce, the study of related trans-platinum complexes suggests it may possess unique biological properties worthy of exploration. Future studies should focus on confirming its DNA interaction profile, exploring its efficacy in cisplatin-resistant cell lines, and elucidating the specific signaling pathways it modulates.

References

- 1. Cellular accumulation and DNA interaction studies of cytotoxic trans-platinum anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of cytotoxic cis- and trans-diammine monochlorido platinum(II) complexes on selenium-dependent redox enzymes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. cis-Diamminedichloroplatinum(II)-induced cell death through apoptosis in sensitive and resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A trans-platinum(II) complex induces apoptosis in cancer stem cells of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of cis-diamminedichloroplatinum(II)-induced cytotoxicity: role of G2 arrest and DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity and induction of apoptosis of human breast cancer cells by novel platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 17. kumc.edu [kumc.edu]

- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. ucl.ac.uk [ucl.ac.uk]

Methodological & Application

Application Notes and Protocols for trans-diamminediiodoplatinum(II) as a Potential Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platinum-based compounds have been a cornerstone of cancer chemotherapy for decades, with cisplatin being the most well-known example. However, the efficacy of cisplatin is often limited by severe side effects and the development of drug resistance. This has spurred the investigation of other platinum complexes with different stereochemistry and ligand environments. trans-Diamminediiodoplatinum(II) is one such compound that presents an alternative geometric isomer to the clinically used cisplatin. While the trans isomer of cisplatin, transplatin, is clinically ineffective, modifying the ligand sphere, such as by replacing chloride with iodide ions, can significantly alter the compound's chemical properties and biological activity. These modifications may lead to compounds with novel mechanisms of action capable of overcoming cisplatin resistance.[1] This document provides a comprehensive overview of the potential of trans-diamminediiodoplatinum(II) as an anticancer agent, including its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation.

Data Presentation

| Complex | Cell Line | IC50 (µM) | Reference |

| trans-PtI2(isopropylamine)(PPh3) | A2780 (Ovarian) | 0.8 ± 0.1 | [2] |

| A2780cis (Cisplatin-resistant Ovarian) | 1.2 ± 0.2 | [2] | |

| CH1 (Ovarian) | 0.5 ± 0.1 | [2] | |

| SW480 (Colon) | 1.5 ± 0.3 | [2] | |

| trans-[PtI2(isopropylamine)(pyridine)] | SAOS-2 (Osteosarcoma) | >50 | |

| A375 (Melanoma) | 45.3 ± 2.1 | ||

| T-47D (Breast) | 38.7 ± 1.5 | ||

| HCT116 (Colon) | >50 | ||

| trans-[PtI2(methylamine)(pyridine)] | SAOS-2 (Osteosarcoma) | >50 | |

| A375 (Melanoma) | >50 | ||

| T-47D (Breast) | 48.2 ± 2.3 | ||

| HCT116 (Colon) | >50 |

Experimental Protocols

Synthesis of trans-diamminediiodoplatinum(II)

This protocol is adapted from established methods for the synthesis of trans-platinum complexes.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Potassium iodide (KI)

-

Ammonia solution (NH₃)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-